molecular formula C12H9NO3S B6399347 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid CAS No. 1261981-16-1

3-Amino-5-(5-formylthiophen-2-yl)benzoic acid

Cat. No.: B6399347
CAS No.: 1261981-16-1
M. Wt: 247.27 g/mol
InChI Key: ATCSBXXAFFJQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(5-formylthiophen-2-yl)benzoic acid is an organic compound characterized by the presence of an amino group, a formyl group, and a thiophene ring attached to a benzoic acid core

Properties

IUPAC Name

3-amino-5-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c13-9-4-7(3-8(5-9)12(15)16)11-2-1-10(6-14)17-11/h1-6H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSBXXAFFJQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)N)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689497
Record name 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-16-1
Record name 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the formyl group is introduced via a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Amino Group Introduction: The amino group can be introduced through a nitration reaction followed by reduction. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent like tin(II) chloride (SnCl2) or hydrogen gas in the presence of a catalyst.

    Coupling with Benzoic Acid: The thiophene derivative is then coupled with a benzoic acid derivative through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The formyl group can also be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 3-Amino-5-(5-carboxythiophen-2-yl)benzoic acid.

    Reduction: 3-Amino-5-(5-hydroxymethylthiophen-2-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-5-(5-formylthiophen-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, while the amino group can participate in hydrogen bonding and other interactions. The thiophene ring provides structural rigidity and electronic properties that can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3-Amino-5-(5-carboxythiophen-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    3-Amino-5-(5-hydroxymethylthiophen-2-yl)benzoic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.

    3-Amino-5-(5-methylthiophen-2-yl)benzoic acid: Similar structure but with a methyl group instead of a formyl group.

Uniqueness: 3-Amino-5-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the amino group, formyl group, and thiophene ring in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.